N-(4-acetylphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3-methylbutanamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents and reagents may also be optimized to reduce environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-(hydroxyphenyl)-3-methylbutanamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-acetylphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- 1-(4-acetylphenyl)-3-alkylimidazolium salts
- N-(4-acetylphenyl)nicotinamide
Uniqueness
N-(4-acetylphenyl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-13(16)14-12-6-4-11(5-7-12)10(3)15/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
VCCOOXHDDPOVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.